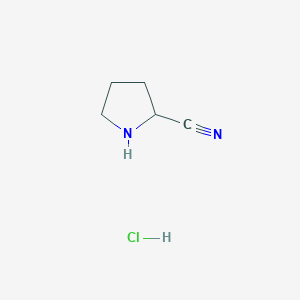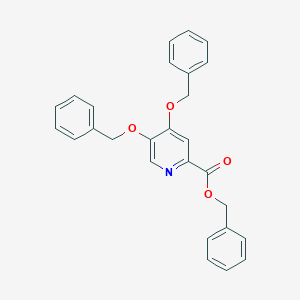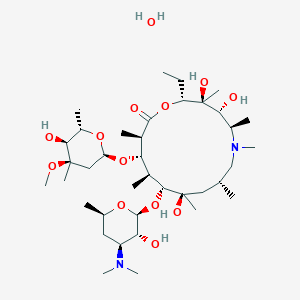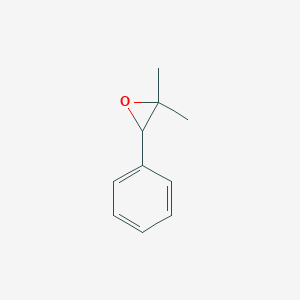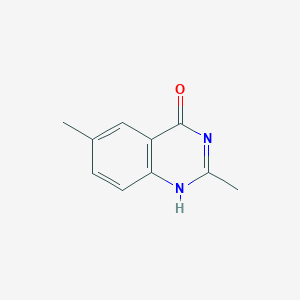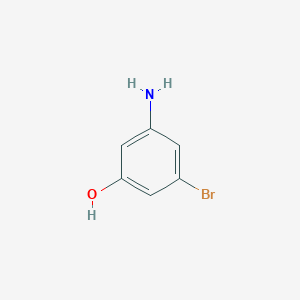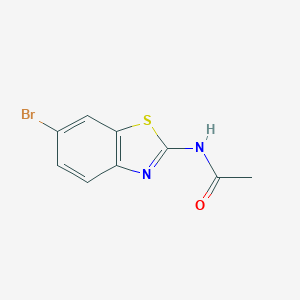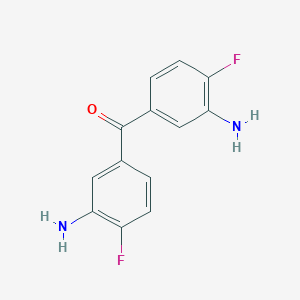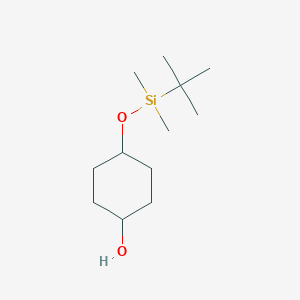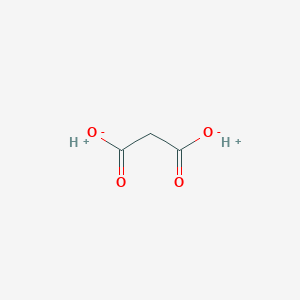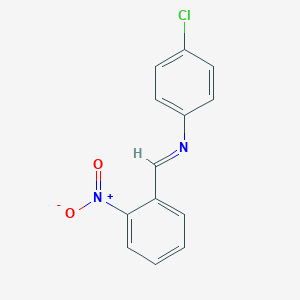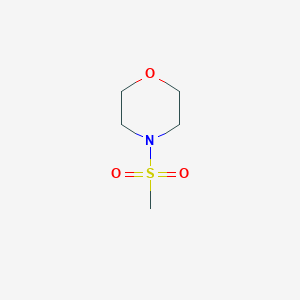
吗啉,4-(甲基磺酰基)-
描述
Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾研究
“吗啉,4-(甲基磺酰基)-” 已被用于合成新的吗啉类似物,用于评估其对人类疟疾寄生虫恶性疟原虫的抗疟疾活性 . 这些类似物被合成并进行了初步筛选,以测试其在培养基中的抗恶性疟原虫3D7活性 . 这些新化合物表现出中等抗疟疾活性,且无任何毒性作用 .
有机室温磷光 (RTP)
“吗啉,4-(甲基磺酰基)-”,一种非共轭杂环,已被嵌入到π体系中,用于构建单组分有机室温磷光 (RTP) 发光体 . 系统地研究了吗啉对分子间相互作用、晶体堆积模式和RTP性能的影响 . 吗啉在促进n-π*跃迁和增强分子间相互作用方面的多功能性增强了三重态激子的产生,并抑制了三重态激子的非辐射衰变 .
数据加密
吗啉衍生物独特的双延迟发射和长余辉特性使其在数据加密方面具有潜在应用 . 在移除激发源后,余辉发射的时间依赖性颜色变化得以实现,从而提供高水平的数据安全 .
纯有机RTP体系的设计
作用机制
Target of Action
Morpholine, 4-(methylsulfonyl)-, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .
Mode of Action
The mode of action of Morpholine, 4-(methylsulfonyl)-, is multifaceted. It is involved in the design of ruthenium-based antibacterial agents that exhibit strong potency against Staphylococcus aureus .
Biochemical Pathways
It is known that the compound plays a role in the design of antibacterial agents that can efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Pharmacokinetics
Morpholine derivatives are known to have a broad spectrum of pharmacological activities and are often used in drug design to improve pharmacokinetic properties .
Result of Action
The results of mechanism studies have confirmed that the ruthenium-based antibacterial agents modified with the Morpholine, 4-(methylsulfonyl)-, moiety can destroy the bacterial membrane and induce ROS production in bacteria . Furthermore, animal infection models have confirmed that these agents show significant anti-infective activity in vivo .
Action Environment
It is known that the compound is used in the design of antibacterial agents that are effective against multidrug-resistant bacteria, suggesting that it may be effective in a variety of environments .
属性
IUPAC Name |
4-methylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKQMUSVBGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333977 | |
| Record name | 4-methanesulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697-34-3 | |
| Record name | 4-methanesulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfonylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
